molecular formula C27H26N4O5 B11564666 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11564666
M. Wt: 486.5 g/mol
InChI Key: QXZICAODOYIGBD-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole ring, a morpholine ring, and a nitrobenzamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the nitro group and the morpholine ring. The final step involves the formation of the benzamide linkage.

    Benzoxazole Ring Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Nitro Group Introduction: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Morpholine Ring Addition: The morpholine ring is added through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Benzamide Linkage Formation: The final step involves the coupling of the benzoxazole derivative with a nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole ring can intercalate with DNA, while the nitrobenzamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
  • N-{[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea

Uniqueness

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholine ring, which imparts additional steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C27H26N4O5/c1-16-12-18(3)25-23(13-16)29-27(36-25)19-5-4-17(2)22(14-19)28-26(32)21-15-20(31(33)34)6-7-24(21)30-8-10-35-11-9-30/h4-7,12-15H,8-11H2,1-3H3,(H,28,32)

InChI Key

QXZICAODOYIGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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